[(2-Chloro-4-fluorophenyl)methyl](methyl)amine
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Overview
Description
(2-Chloro-4-fluorophenyl)methylamine is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, as well as a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluorophenyl)methylamine typically involves a multi-step process. One common method starts with the fluorination of 2-chlorotoluene using a fluorinating agent such as hydrogen fluoride. This is followed by a chlorination reaction using a chlorinating agent like aluminum chloride to introduce the chlorine atom at the desired position on the phenyl ring .
Industrial Production Methods
In an industrial setting, the production of (2-Chloro-4-fluorophenyl)methylamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental steps as the laboratory synthesis but is optimized for large-scale production. Key considerations include the use of efficient catalysts, temperature control, and the management of by-products to minimize waste .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluorophenyl)methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or sodium methoxide in methanol.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Phenols or ethers.
Scientific Research Applications
(2-Chloro-4-fluorophenyl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-4-fluorophenyl)methylamine: Similar structure but with an ethyl group instead of a methyl group.
(2-Chloro-4-fluorophenyl)methylamine: Similar structure but with a propyl group instead of a methyl group.
(2-Chloro-4-fluorophenyl)methylamine: Similar structure but with a butyl group instead of a methyl group.
Uniqueness
(2-Chloro-4-fluorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4,11H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYPZBKNEIEUIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258748 |
Source
|
Record name | 2-Chloro-4-fluoro-N-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823188-81-4 |
Source
|
Record name | 2-Chloro-4-fluoro-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823188-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluoro-N-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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